{[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene
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Overview
Description
(((2,2-Difluoropropane-1,3-diyl)bis(oxy))bis(methylene))dibenzene is a synthetic organic compound with the molecular formula C17H18F2O2 It is characterized by the presence of two benzene rings connected through a difluoropropane moiety and linked by ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((2,2-Difluoropropane-1,3-diyl)bis(oxy))bis(methylene))dibenzene typically involves the reaction of difluoropropane derivatives with benzyl alcohols under specific conditions. One common method includes the nucleophilic substitution reaction where difluoropropane reacts with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of (((2,2-Difluoropropane-1,3-diyl)bis(oxy))bis(methylene))dibenzene may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
(((2,2-Difluoropropane-1,3-diyl)bis(oxy))bis(methylene))dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
(((2,2-Difluoropropane-1,3-diyl)bis(oxy))bis(methylene))dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (((2,2-Difluoropropane-1,3-diyl)bis(oxy))bis(methylene))dibenzene involves its interaction with molecular targets through its ether linkages and difluoropropane moiety. These interactions can influence various biochemical pathways, making it a valuable compound for studying molecular mechanisms in biological systems .
Comparison with Similar Compounds
Similar Compounds
(((2,2-Dimethylpropane-1,3-diyl)bis(oxy))bis(methylene))dibenzene: Similar structure but with methyl groups instead of fluorine atoms.
(((2,2-Dichloropropane-1,3-diyl)bis(oxy))bis(methylene))dibenzene: Contains chlorine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in (((2,2-Difluoropropane-1,3-diyl)bis(oxy))bis(methylene))dibenzene imparts unique chemical properties such as increased stability and reactivity compared to its methyl and chlorine analogs. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .
Properties
Molecular Formula |
C17H18F2O2 |
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Molecular Weight |
292.32 g/mol |
IUPAC Name |
(2,2-difluoro-3-phenylmethoxypropoxy)methylbenzene |
InChI |
InChI=1S/C17H18F2O2/c18-17(19,13-20-11-15-7-3-1-4-8-15)14-21-12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
BFPHWRJKUQFRDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
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